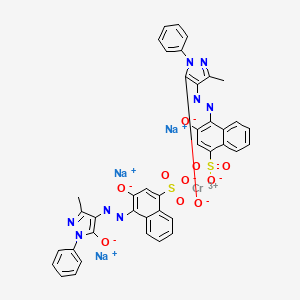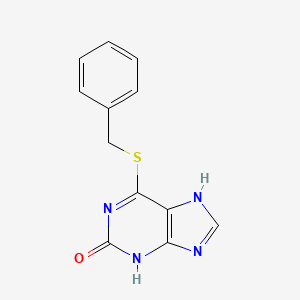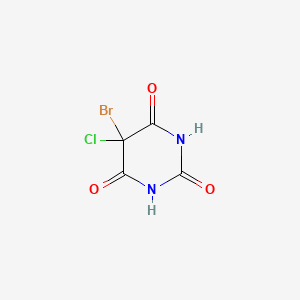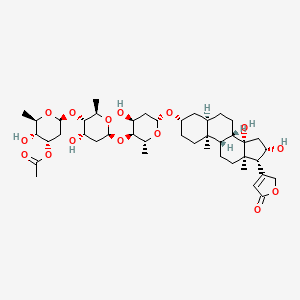
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the nitrogen atom is bonded to a methyl(2-phenylethyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester can be synthesized through the reaction of ethyl chloroformate with methyl(2-phenylethyl)amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, alcohols), appropriate solvents.
Major Products Formed
Hydrolysis: Carbamic acid, ethanol.
Reduction: Methyl(2-phenylethyl)amine.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to release active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Carbamic acid, methyl(2-phenylethyl)-, ethyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with a methyl group instead of the ethyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group but lacking the phenylethyl substitution.
Phenyl carbamate: Contains a phenyl group instead of the phenylethyl group.
Uniqueness
The presence of the methyl(2-phenylethyl) group in this compound provides unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other carbamate esters.
Propriétés
Numéro CAS |
59325-14-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl N-methyl-N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
Clé InChI |
UEUVZTJBTQRBST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
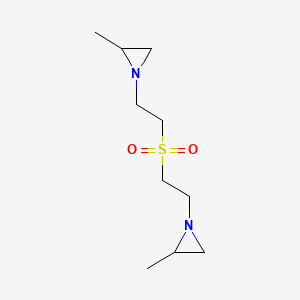
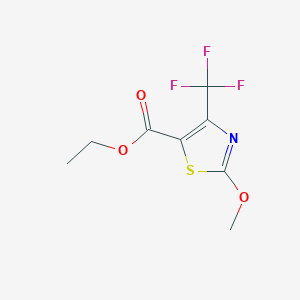
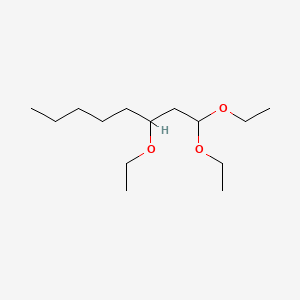

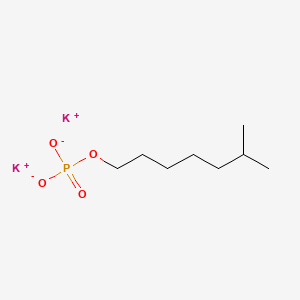
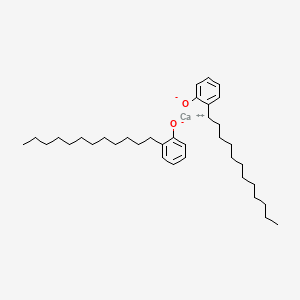
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
